![molecular formula C10H12N2OS B2368935 N-[(3-methylphenyl)carbamothioyl]acetamide CAS No. 16738-23-1](/img/structure/B2368935.png)
N-[(3-methylphenyl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)carbamothioyl]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA is a thioamide derivative that is synthesized from 3-methylbenzenamine and ethyl chloroacetate.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood. However, it has been suggested that N-[(3-methylphenyl)carbamothioyl]acetamide may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties. It has also been shown to modulate the activity of certain receptors in the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)carbamothioyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have antitumor and antimicrobial properties, making it a potential candidate for the treatment of cancer and infectious diseases. Additionally, N-[(3-methylphenyl)carbamothioyl]acetamide has been shown to have a significant effect on the central nervous system, including anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
N-[(3-methylphenyl)carbamothioyl]acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easy to obtain in large quantities. It has also been extensively studied, with a significant amount of scientific literature available on its properties and potential applications. However, there are also limitations to using N-[(3-methylphenyl)carbamothioyl]acetamide in lab experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide is not yet fully understood, which may make it challenging to design experiments that specifically target its molecular targets.
Future Directions
There are several future directions for research on N-[(3-methylphenyl)carbamothioyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as anxiety and depression. Another direction is to explore its potential use in the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of N-[(3-methylphenyl)carbamothioyl]acetamide may help to identify new molecular targets and potential applications for this compound.
Synthesis Methods
N-[(3-methylphenyl)carbamothioyl]acetamide is synthesized from 3-methylbenzenamine and ethyl chloroacetate. The reaction involves the formation of an intermediate, which is then treated with ammonium thiocyanate to produce N-[(3-methylphenyl)carbamothioyl]acetamide. The synthesis of N-[(3-methylphenyl)carbamothioyl]acetamide is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
N-[(3-methylphenyl)carbamothioyl]acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties. N-[(3-methylphenyl)carbamothioyl]acetamide has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-3-5-9(6-7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDTXFDQFCBIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(3-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


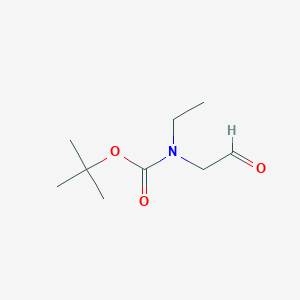
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)
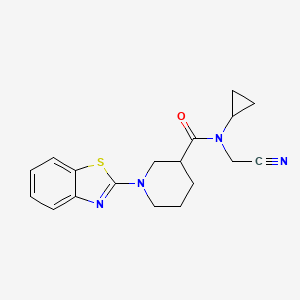
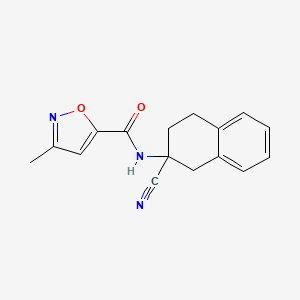

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)
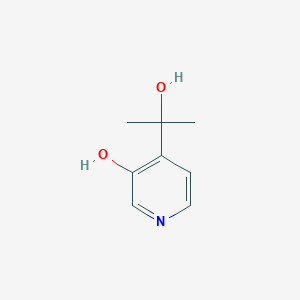
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)
![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)
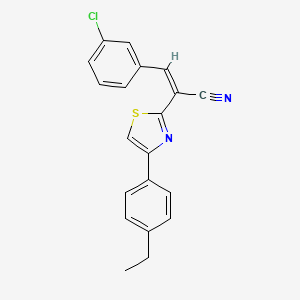
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)